Cas no 901756-02-3 (2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide)

2-({8,9-dimethoxy-2-phenyl-1,2,4-triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is a complex organic compound with a unique molecular structure. It exhibits potent biological activities and is widely recognized for its high selectivity and efficacy in various chemical and biological applications. This compound offers significant advantages due to its robust chemical stability, favorable pharmacokinetic properties, and potential for development into novel therapeutic agents.
2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide structure
901756-02-3 structure
Product Name:2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
CAS No:901756-02-3
MF:C28H27N5O3S
MW:513.610684633255
CID:6441853
Update Time:2025-07-19

2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
    • 2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)butanamide
    • Inchi: 1S/C28H27N5O3S/c1-5-24(27(34)29-19-13-9-10-17(2)14-19)37-28-30-21-16-23(36-4)22(35-3)15-20(21)26-31-25(32-33(26)28)18-11-7-6-8-12-18/h6-16,24H,5H2,1-4H3,(H,29,34)
    • InChI Key: XSNQYALTYZFTIQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1)(=O)C(SC1N2N=C(C3=CC=CC=C3)N=C2C2=C(N=1)C=C(OC)C(OC)=C2)CC

2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-1764-2μmol
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
901756-02-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1764-5μmol
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
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5μmol
$63.0 2023-09-10
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F3407-1764-1mg
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
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F3407-1764-2mg
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F3407-1764-3mg
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
901756-02-3
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$63.0 2023-09-10
Life Chemicals
F3407-1764-4mg
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
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$66.0 2023-09-10
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F3407-1764-5mg
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A2B Chem LLC
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2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
901756-02-3
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$272.00 2024-05-20

2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide Related Literature

Additional information on 2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide

Introduction to 2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide and Its Significance in Modern Chemical Biology

Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development. Among these, 2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide (CAS No. 901756-02-3) stands out as a compound of significant interest due to its unique structural properties and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical structure, pharmacological potential, and relevance to contemporary research.

The molecular structure of 2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of a sulfanyl group linked to a 1,2,4-triazole ring fused with a quinazoline core suggests potential interactions with biological targets. These structural features are crucial in determining the compound's pharmacokinetic and pharmacodynamic properties.

Recent advancements in chemical biology have emphasized the importance of multitargeted compounds in drug discovery. The 8,9-dimethoxy-2-phenyl substitution pattern in the triazolocquinazoline moiety may contribute to the compound's ability to interact with multiple receptors or enzymes simultaneously. This multitargeting capability is increasingly recognized as a key strategy for developing drugs with enhanced efficacy and reduced side effects.

In vitro studies have begun to explore the biological activity of 2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide. Initial findings suggest that the compound exhibits promising interactions with enzymes involved in inflammatory pathways. The sulfanyl group and the quinazoline scaffold are particularly noteworthy for their potential to modulate enzyme activity. For instance, the quinazoline core is known to be a common pharmacophore in compounds targeting kinases and other signaling molecules.

The 3-methylphenyl group in the butanamide moiety adds another layer of complexity to the compound's biological profile. This aromatic ring may influence solubility and metabolic stability, factors that are critical for drug development. By optimizing these properties, researchers can enhance the compound's bioavailability and therapeutic window.

One of the most exciting aspects of this compound is its potential application in addressing chronic diseases characterized by complex pathophysiology. For example, studies have indicated that modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and neurodegenerative disorders. The multitargeting nature of 2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide makes it an attractive candidate for further investigation.

Furthermore, the synthesis of this compound represents a significant achievement in medicinal chemistry. The integration of multiple heterocyclic systems into a single molecule requires precise synthetic strategies and expertise. Recent improvements in synthetic methodologies have made it possible to construct complex molecular architectures more efficiently than ever before. This progress has opened new avenues for drug discovery and development.

The pharmacological evaluation of 2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is ongoing but already shows promise. Preclinical studies are being designed to assess its efficacy and safety profiles in animal models. These studies will provide valuable insights into its potential as a therapeutic agent and guide future clinical trials.

The role of computational chemistry in understanding the behavior of complex molecules cannot be overstated. Advanced computational methods are being employed to predict the interactions between 2-{(8H-DIMETHOXY-Naphthalen}-7-yloxy)sulfanyl}-N-(3-METHYLPHENYL)BUTANAMIDE (a related compound) and biological targets. These predictions help researchers prioritize compounds for experimental validation and optimize their structures for improved activity.

In conclusion, 901756–02–3 represents a fascinating example of how structural complexity can lead to novel biological activities. Its unique combination of heterocyclic rings and functional groups positions it as a promising candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, 901756–02–3 may play a significant role in addressing some of today's most challenging medical conditions.

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